molecular formula C7H11NO2 B12900675 1-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)ethan-1-one CAS No. 72128-81-5

1-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)ethan-1-one

Cat. No.: B12900675
CAS No.: 72128-81-5
M. Wt: 141.17 g/mol
InChI Key: DLANIMXIMYMWLH-UHFFFAOYSA-N
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Description

1-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)ethan-1-one is a heterocyclic compound that contains an oxazoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)ethan-1-one typically involves the cyclization of β-hydroxy amides. One common method is the use of Deoxo-Fluor® as a fluorinating agent, which facilitates the cyclization at room temperature with inversion of stereochemistry . The reaction conditions often include a slight excess of Deoxo-Fluor® to ensure high conversion rates. The resulting oxazolines can then be oxidized to oxazoles using commercial manganese dioxide in a packed reactor .

Industrial Production Methods

In industrial settings, the production of oxazolines and their derivatives can be scaled up using flow chemistry techniques. This approach allows for continuous production and improved safety profiles compared to batch synthesis. The use of manganese dioxide as a heterogeneous reagent in flow processes helps to avoid common issues such as reagent adherence to surfaces and blockages .

Chemical Reactions Analysis

Types of Reactions

1-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxazoles and various substituted oxazolines, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 1-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s oxazoline ring can interact with enzymes and receptors through non-covalent interactions, influencing various biological processes . The exact molecular targets and pathways depend on the specific derivative and its application.

Properties

IUPAC Name

1-(3-ethyl-4,5-dihydro-1,2-oxazol-5-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-3-6-4-7(5(2)9)10-8-6/h7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLANIMXIMYMWLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(C1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60501462
Record name 1-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60501462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72128-81-5
Record name 1-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60501462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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